![molecular formula C19H20ClN3O4 B4794581 N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4794581.png)
N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-ethoxy-3-nitrobenzamide
Vue d'ensemble
Description
N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-ethoxy-3-nitrobenzamide, commonly known as CP-47,497, is a synthetic cannabinoid compound that acts as a potent agonist of the CB1 receptor. It was first synthesized in the mid-1990s as part of a research program aimed at developing novel compounds for the treatment of pain and inflammation. Since then, CP-47,497 has been extensively studied for its pharmacological properties and potential therapeutic applications.
Mécanisme D'action
CP-47,497 acts as a full agonist of the CB1 receptor, which is widely distributed in the brain and other tissues. Binding of CP-47,497 to the CB1 receptor results in the activation of intracellular signaling pathways, leading to the modulation of various physiological processes. These processes include neurotransmitter release, gene expression, and ion channel activity, among others. The overall effect of CB1 receptor activation by CP-47,497 is a complex interplay of excitatory and inhibitory signals that ultimately determine the physiological response.
Biochemical and Physiological Effects
CP-47,497 produces a range of biochemical and physiological effects that are mediated by the CB1 receptor. These effects include analgesia, sedation, appetite stimulation, and modulation of mood and cognition. CP-47,497 has also been shown to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of various disease states.
Avantages Et Limitations Des Expériences En Laboratoire
CP-47,497 has several advantages for use in laboratory experiments. It is a highly potent and selective CB1 receptor agonist, making it a useful tool for investigating the endocannabinoid system. CP-47,497 is also readily available in high purity, allowing for accurate and reproducible experiments. However, CP-47,497 has some limitations, including its potential for abuse and dependence, as well as its potential for producing unwanted side effects. Researchers must take appropriate precautions when working with CP-47,497 to ensure safety and accuracy of results.
Orientations Futures
There are several potential future directions for research involving CP-47,497. One area of interest is the development of novel compounds based on the structure of CP-47,497, with improved pharmacological properties and reduced side effects. Another area of interest is the investigation of the endocannabinoid system in various disease states, including pain, inflammation, and neurodegenerative disorders. Finally, the potential therapeutic applications of CP-47,497 and related compounds should be further explored, with a focus on developing safe and effective treatments for various medical conditions.
Conclusion
CP-47,497 is a synthetic cannabinoid compound that has been extensively studied for its pharmacological properties and potential therapeutic applications. It acts as a potent agonist of the CB1 receptor, producing a range of effects on the central nervous system. CP-47,497 has several advantages for use in laboratory experiments, but also has some limitations that must be considered. Future research involving CP-47,497 should focus on developing novel compounds with improved pharmacological properties, investigating the endocannabinoid system in various disease states, and exploring the potential therapeutic applications of these compounds.
Applications De Recherche Scientifique
CP-47,497 has been widely used in scientific research to investigate the pharmacology and physiology of the endocannabinoid system. It has been shown to bind with high affinity to the CB1 receptor, producing a range of effects on the central nervous system. These effects include analgesia, sedation, and appetite stimulation, among others. CP-47,497 has also been used to study the role of the endocannabinoid system in various disease states, including pain, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(3-chloro-2-pyrrolidin-1-ylphenyl)-4-ethoxy-3-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-2-27-17-9-8-13(12-16(17)23(25)26)19(24)21-15-7-5-6-14(20)18(15)22-10-3-4-11-22/h5-9,12H,2-4,10-11H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVMNVIVJUZIDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-2-(pyrrolidin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.